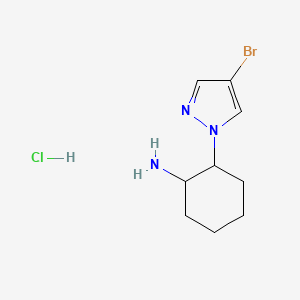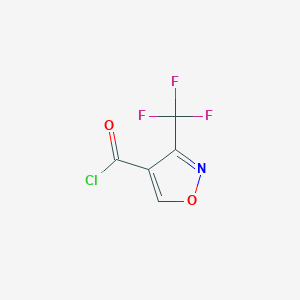
3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluormethyl)-1,2-oxazol-4-carbonylchlorid ist eine chemische Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Oxazolring gebunden ist, mit einer Carbonylchlorid-Funktionsgruppe
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Radikal-Trifluormethylierung von kohlenstoffzentrierten Radikalzwischenprodukten . Dieser Prozess kann durch Photoredoxkatalysatoren unter Bestrahlung mit sichtbarem Licht katalysiert werden, was die Bildung der Trifluormethylgruppe erleichtert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große Radikal-Trifluormethylierungsprozesse umfassen, bei denen effiziente und kostengünstige Katalysatoren eingesetzt werden, um hohe Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Skalierbarkeit und Effizienz des Produktionsprozesses weiter verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which facilitates the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Trifluormethyl)-1,2-oxazol-4-carbonylchlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Carbonylchloridgruppe kann durch Nukleophile wie Amine oder Alkohole substituiert werden, was zur Bildung von Amiden oder Estern führt.
Oxidations- und Reduktionsreaktionen: Der Oxazolring kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch die elektronischen Eigenschaften der Verbindung verändert werden.
Kupplungsreaktionen: Die Trifluormethylgruppe kann durch Kupplungsreaktionen, wie z. B. die Suzuki-Miyaura-Kupplung, in andere Moleküle eingeführt werden.
Häufige Reagenzien und Bedingungen
Photoredoxkatalysatoren: Werden bei der Radikal-Trifluormethylierung unter sichtbarem Licht verwendet.
Palladiumkatalysatoren: Werden bei Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung eingesetzt.
Oxidations- und Reduktionsmittel: Werden bei Oxidations- und Reduktionsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Amide und Ester: Werden durch Substitutionsreaktionen gebildet.
Trifluormethylverbindungen: Entstehen durch Kupplungsreaktionen.
Wissenschaftliche Forschungsanwendungen
3-(Trifluormethyl)-1,2-oxazol-4-carbonylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, insbesondere bei der Entwicklung neuer Medikamente mit verbesserten pharmakokinetischen Profilen.
Industrie: Wird bei der Herstellung von Agrochemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(Trifluormethyl)-1,2-oxazol-4-carbonylchlorid umfasst seine Wechselwirkung mit molekularen Zielstrukturen über die Trifluormethylgruppe und den Oxazolring. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu ihrem Ziel durch Erhöhung der Lipophilie und metabolischen Stabilität verbessern . Der Oxazolring kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was zur Gesamtaktivität der Verbindung beiträgt.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride involves its interaction with molecular targets through the trifluoromethyl group and the oxazole ring. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Trifluormethyl)-1,2-oxazol-4-carbonsäure
- 3-(Trifluormethyl)-1,2-oxazol-4-methylester
- 3-(Trifluormethyl)-1,2-oxazol-4-amin
Einzigartigkeit
3-(Trifluormethyl)-1,2-oxazol-4-carbonylchlorid ist einzigartig aufgrund des Vorhandenseins der Carbonylchloridgruppe, die eine weitere Funktionalisierung durch Substitutionsreaktionen ermöglicht
Eigenschaften
Molekularformel |
C5HClF3NO2 |
|---|---|
Molekulargewicht |
199.51 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C5HClF3NO2/c6-4(11)2-1-12-10-3(2)5(7,8)9/h1H |
InChI-Schlüssel |
IOCAJOMWFZPXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NO1)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




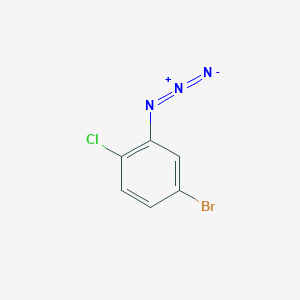
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
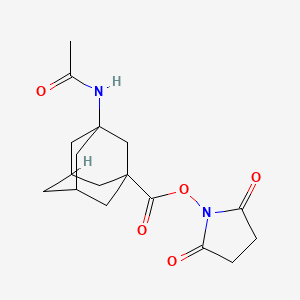



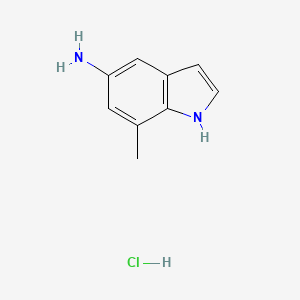

![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
